2,4-Dimethyl-4'-methoxybenzophenone
Overview
Description
2,4-Dimethyl-4'-methoxybenzophenone is a useful research compound. Its molecular formula is C16H16O2 and its molecular weight is 240.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : Research has explored various synthesis methods for derivatives of 2,4-Dimethyl-4'-methoxybenzophenone. For instance, 2-Hydroxy-4-methoxybenzophenone was synthesized from 2,4-dihydroxybenzophenone and dimethyl sulfate using N-octyldiethanolamine borate, achieving a 94.6% yield with 98.8% purity (Li Bin-dong, 2005). Another study employed microwave synthesis from the same starting materials, yielding a 74.48% product (Zhou Xiao-yuan, 2010).
Industrial Synthesis : On an industrial scale, the synthesis was conducted in a 3 m^3 reactor, yielding an 89% product, demonstrating scalability and efficiency (Kong Xian-ming, 2006).
Environmental and Analytical Chemistry
Environmental Detection : A study demonstrated the use of solid-phase extraction and liquid chromatography-tandem mass spectrometry for determining hydroxylated benzophenone UV absorbers, including this compound, in water samples. This highlights its importance in environmental monitoring (N. Negreira et al., 2009).
Diffusion in Polymers : Research on the diffusion of various hydroxylated benzophenones, including this compound, in saturated polyolefins, provides insights into the interactions between these compounds and polymers, useful for material science applications (O. Cicchetti et al., 1968).
Biomedical and Photophysical Research
UV Filters Stability : A study on the stability of UV filters in chlorinated water, including this compound, offers insights into their behavior in aquatic environments, relevant for both environmental and cosmetic sciences (N. Negreira et al., 2008).
Photobehavior Studies : Investigations into the photobehavior of mixed nπ*/ππ* triplets in 4-methoxybenzophenone derivatives provide fundamental insights into the photophysics of these molecules, important for applications in photochemistry and material sciences (D. Jornet et al., 2011).
Mechanism of Action
Target of Action
Similar compounds such as benzophenone derivatives are known to interact with various biological targets, including proteins involved in photosynthetic pigment biosynthesis .
Mode of Action
For instance, they can inhibit the accumulation of photosynthetic pigments in plant leaves under certain light conditions .
Biochemical Pathways
Related compounds, such as 3,3’-dimethyl-4-methoxybenzophenone (nk-049), have been shown to inhibit carotenoid biosynthesis, leading to the photodecomposition of chlorophylls under strong light, resulting in chlorosis .
Result of Action
For example, 3,3’-Dimethyl-4-Methoxybenzophenone (NK-049) can inhibit the accumulation of photosynthetic pigments in plant leaves, leading to chlorosis .
Action Environment
For instance, light conditions can affect the inhibitory action of 3,3’-Dimethyl-4-Methoxybenzophenone (NK-049) on photosynthetic pigment biosynthesis .
Properties
IUPAC Name |
(2,4-dimethylphenyl)-(4-methoxyphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-11-4-9-15(12(2)10-11)16(17)13-5-7-14(18-3)8-6-13/h4-10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSAQSCNVYRPYBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00206500 | |
Record name | Benzophenone, 2,4-dimethyl-4'-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00206500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57800-66-5 | |
Record name | Benzophenone, 2,4-dimethyl-4'-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057800665 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzophenone, 2,4-dimethyl-4'-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00206500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.